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molecular formula C17H17N3O3 B5560747 1-(4-nitrobenzoyl)-4-phenylpiperazine

1-(4-nitrobenzoyl)-4-phenylpiperazine

Cat. No. B5560747
M. Wt: 311.33 g/mol
InChI Key: OQPUARQQOANSOB-UHFFFAOYSA-N
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Patent
US08258138B2

Procedure details

To a stirred solution of 4-nitrobenzoyl chloride (6.23 g, 33.9 mmol) and N-phenyl piperazine (4.71 ml, 30.8 mmol) in anhydrous dioxane (250 ml) at 0° C. was added triethylamine (4.73 ml, 33.9 mmol) and the mixture was then stirred at reflux (110° C.) for 5 hours. The reaction was allowed to cool then quenched with water (100 ml) and the resulting aqueous mixture was extracted with ethyl acetate (2×75 ml). The organic extracts were combined, dried over magnesium sulfate and concentrated to yield crude product as a yellow oil. Pure product was obtained by crystallisation from a mixture of 40% ethyl acetate in petrol to afford the title compound as a white crystalline solid (6.5 g, 62%). HPLC retention time 6.9 min. Mass spectrum (ES+) m/z 312 (M+H).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
4.71 mL
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:13]1([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C.C(OCC)(=O)C>O1CCOCC1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([N:22]2[CH2:23][CH2:24][N:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:20][CH2:21]2)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6.23 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
4.71 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
4.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
then quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted with ethyl acetate (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield crude product as a yellow oil

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)N1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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